molecular formula C22H28INO3 B2756102 Nalmefene methiodide CAS No. 136440-71-6

Nalmefene methiodide

Cat. No. B2756102
CAS RN: 136440-71-6
M. Wt: 481.374
InChI Key: KRDOLNRUFQASJV-OFEPICNMSA-N
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Description

Nalmefene, also known as 6-methylene naltrexone, is a pure opioid antagonist . It is structurally similar to naltrexone and is used for the emergency treatment of an opioid overdose or a possible overdose . It temporarily reverses the effects of an opioid medicine . Nalmefene is also used in the treatment of alcohol dependence .


Molecular Structure Analysis

Nalmefene is an opiate derivative having a similar structure to naltrexone . It is also known as 6-methylene naltrexone . The chemical name of Nalmefene HCl is 17-(cyclopropylmethyl)-4,5-epoxy-6-methylenemorphinan-3,14-diol, hydrochloride salt .


Chemical Reactions Analysis

Nalmefene is a pure opioid receptor antagonist . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor .


Physical And Chemical Properties Analysis

Nalmefene HCl is a pure opioid receptor antagonist and is considered the longest-acting parenteral opioid antagonist commercially available for OUD and opioid overdose. It is a white crystalline substance .

Scientific Research Applications

1. Dairy Cow Nutrition and Lactation Performance

  • Nalmefene methiodide derivatives, such as N-acetyl-l-methionine (NALM), have been studied for their impact on dairy cows' lactation performance and plasma variables. Research indicates that NALM supplementation can improve milk yield and protein synthesis in the liver, as well as lower lipid peroxidation in mid-lactating dairy cows without affecting the composition of milk, feed efficiency, or body weight change (Liang et al., 2019).

2. Bioavailability in Dairy Cows

  • Another study on the bioavailability and production effects of NALM in lactating dairy cows found that NALM supplementation did not significantly impact milk yield, feed efficiency, or concentrations and yields of milk protein and lactose. The study suggests further evaluation of NALM's bioavailability at different doses and its intestinal conversion to methionine (Räisänen et al., 2021).

3. Plasma Methionine Appearance

  • The role of NALM in the plasma methionine appearance and its residual potential through ruminal or abomasal infusion in dairy cows has also been explored. This study highlighted that NALM supplementation, by either rumen placement or abomasal infusion, leads to an increase in plasma methionine concentration without affecting dry matter intake and milk yield. No NALM was detected in milk, liver, plasma, and muscle samples after supplementation (Fagundes et al., 2022).

4. Liquid Chromatography and Mass Spectrometry

  • In the field of analytical toxicology, a study developed a highly sensitive method to measure nalmefene in human and rabbit plasma and rabbit serum. This method, using high-performance liquid chromatography interfaced by electrospray ionization to a tandem mass spectrometer, is critical in understanding the pharmacokinetics and therapeutic monitoring of nalmefene (Fang et al., 2005).

5. Alcohol Dependence Treatment

  • A study on the clinical relevance of as-needed treatment with nalmefene in alcohol-dependent patients highlighted its efficacy in reducing alcohol consumption. This suggests a role for nalmefene in addressing the public health concern of alcohol dependence, although the study focused more on the clinical application rather than basic scientific research (Aubin et al., 2015).

6. Use in Liver Disease

  • Research has also been conducted on the use of nalmefene in liver disease, particularly primary biliary cirrhosis. This study investigated the role of endogenous opioid peptides in liver disease and the effect of nalmefene in alleviating symptoms like pruritus and fatigue in patients with cirrhosis (Thornton & Losowsky, 1988).

Mechanism of Action

Target of Action

Nalmefene methiodide, also known as (4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;iodomethane, primarily targets the mu (μ)-opioid and delta (δ)-opioid receptors where it acts as an antagonist. It also acts as a partial agonist at the kappa (κ)-opioid receptor .

Mode of Action

This compound interacts with its targets by binding to the opioid receptors, thereby preventing or reversing the effects of opioids. This includes effects such as respiratory depression, sedation, and hypotension . It’s worth noting that this compound has a higher affinity for opioid receptors and a longer duration of action than naloxone .

Biochemical Pathways

This compound affects the toll-like receptor 4 (TLR4) signaling pathway . Acting as an antagonist, it inhibits this pathway, which plays a crucial role in innate immunity. This action effectively reduces the injury of lung ischemia–reperfusion and prevents neuroinflammation .

Pharmacokinetics

This compound is a high-clearance drug with a relatively large volume of distribution . It exhibits dose-proportional pharmacokinetics following intravenous administration . The prolonged duration of action of this compound surpasses most opioids, making it a suitable antidote for acute opioid overdose .

Result of Action

The primary result of this compound’s action is the reversal of opioid intoxication. It effectively manages known or suspected opioid overdose by completely or partially reversing opioid drug effects, including respiratory depression induced by either natural or synthetic opioids . It also reduces alcohol consumption in adults with alcohol dependence .

Action Environment

The effectiveness of this compound can be influenced by the clinical environment of synthetic opioid overdoses . It’s important to note that this compound is untested in the current clinical environment of synthetic opioid overdoses and has the potential to cause harm via prolonged withdrawal . Therefore, additional clinical studies are recommended before this compound is recommended as a primary opioid antidote .

Safety and Hazards

General hygiene considerations suggest not to eat, drink, or smoke when using Nalmefene . Severe opioid withdrawal symptoms may happen suddenly after receiving this medicine .

Future Directions

Nalmefene’s approval is based on results announced by Opiant Pharmaceuticals and the company’s recent acquirer, Indivior. With a half-life of 11 hours, nalmefene stays in the bloodstream longer than naloxone, the only other FDA-approved opioid overdose reversal drug .

properties

IUPAC Name

(4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;iodomethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3.CH3I/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;1-2/h4-5,13,16,19,23-24H,1-3,6-11H2;1H3/t16?,19-,20-,21+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDOLNRUFQASJV-OFEPICNMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CI.C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CI.C=C1CC[C@]2(C3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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